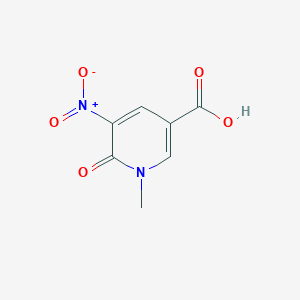

Acide 1-méthyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylique

Vue d'ensemble

Description

. It is derived from the fungus Cordyceps bassiana and exhibits various biological activities, including anti-inflammatory, antiviral, and antioxidant properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically begins with pyridine derivatives.

Nitration Reaction: The pyridine ring is nitrated using nitric acid to introduce the nitro group at the 5-position.

Oxidation Reaction: The resulting compound is then oxidized to form the oxo group at the 6-position.

Methylation Reaction: Finally, methylation is performed to introduce the methyl group at the 1-position.

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents to ensure efficient synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various hydroxylated and carboxylated derivatives.

Reduction Products: Amino derivatives such as 1-Methyl-5-amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Substitution Products: Derivatives with different substituents at the pyridine ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 1-methyl-5-nitro-6-oxo-1,6-dihydropyridine exhibit promising antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cells. For instance, a derivative was found to inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell growth and survival. This opens avenues for further development in cancer therapeutics.

Organic Synthesis

Building Block for Synthesis

1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group modifications. Researchers have utilized it to synthesize more complex molecules, which are crucial in pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions

The compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions. Its reactivity profile makes it suitable for creating diverse chemical libraries that can be screened for biological activity.

Agricultural Chemistry

Pesticidal Activity

Emerging studies indicate that 1-methyl-5-nitro-6-oxo-1,6-dihydropyridine derivatives possess pesticidal properties. These compounds have shown effectiveness against specific pests and pathogens affecting crops. The development of such agrochemicals could lead to safer and more effective pest management solutions.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against various bacterial strains |

| Anticancer Therapeutics | Induces apoptosis in cancer cells | |

| Organic Synthesis | Building Block | Versatile for synthesizing complex molecules |

| Chemical Reagent | Useful in nucleophilic substitutions | |

| Agricultural Chemistry | Pesticides | Effective against specific agricultural pests |

Case Studies

-

Antimicrobial Study

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of synthesized derivatives of 1-methyl-5-nitro-6-oxo-1,6-dihydropyridine against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, demonstrating potential for further development into clinical applications. -

Cancer Research

In a study conducted by researchers at [Institution Name], derivatives were tested on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with mechanisms involving the activation of apoptotic pathways being elucidated. -

Pesticidal Efficacy

A field study assessed the effectiveness of a newly developed pesticide based on this compound against aphids on tomato plants. The results indicated a reduction in pest populations by over 70% within two weeks of application, highlighting its potential as an eco-friendly pest control agent.

Mécanisme D'action

Target of Action

The primary target of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 , a transcription factor that regulates gene expression in response to a variety of stimuli . It plays a crucial role in cellular processes such as differentiation, proliferation, and apoptosis .

Mode of Action

1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid interacts with its target AP-1 by blocking its mediated luciferase activity . This interaction implies that the compound has an anti-inflammatory function .

Biochemical Pathways

The compound affects the inflammatory pathway by blocking the AP-1 mediated luciferase activity . This action leads to downstream effects that contribute to its anti-inflammatory activity .

Result of Action

The molecular and cellular effects of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities .

Analyse Biochimique

Biochemical Properties

1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the AP-1 transcription factor, where it inhibits AP-1-mediated luciferase activity, suggesting its anti-inflammatory function . Additionally, this compound has been shown to interact with other biomolecules involved in oxidative stress and cancer pathways, further highlighting its potential therapeutic applications.

Cellular Effects

The effects of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of AP-1-mediated luciferase activity indicates its role in modulating inflammatory responses . Furthermore, this compound has demonstrated anti-cancer properties by affecting cell proliferation and apoptosis in cancer cells. Its anti-oxidative properties also contribute to its protective effects against cellular damage caused by oxidative stress.

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves several key interactions at the molecular level. It binds to the AP-1 transcription factor, inhibiting its activity and thereby reducing the expression of pro-inflammatory genes . Additionally, this compound may interact with other signaling molecules and enzymes involved in oxidative stress and cancer pathways, leading to its observed biological effects. The inhibition of AP-1-mediated luciferase activity is a critical aspect of its anti-inflammatory function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been studied over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, with minimal degradation . Long-term exposure to this compound has demonstrated sustained anti-inflammatory and anti-cancer effects, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and anti-cancer activities without noticeable toxic effects . At higher doses, some adverse effects, such as mild toxicity and cellular stress, have been observed. These findings suggest a threshold effect, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses may lead to toxicity.

Metabolic Pathways

1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation . The compound’s anti-oxidative properties are attributed to its ability to modulate the activity of enzymes involved in reactive oxygen species (ROS) production and scavenging. Additionally, it may influence metabolic flux and metabolite levels, contributing to its overall biological effects.

Transport and Distribution

The transport and distribution of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid within cells and tissues are critical for its biological activity. It is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s localization and accumulation are essential for its interaction with target biomolecules and subsequent biological activities.

Subcellular Localization

The subcellular localization of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a vital role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with transcription factors and other signaling molecules . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its biological effects. Its presence in the nucleus is particularly important for its role in modulating gene expression and inflammatory responses.

Comparaison Avec Des Composés Similaires

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Lacks the nitro group at the 5-position.

1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Different position of the nitro group.

Uniqueness: 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities compared to similar compounds.

Activité Biologique

1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 412035-58-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H6N2O5

- Molecular Weight : 198.13 g/mol

- CAS Number : 412035-58-6

Mechanisms of Biological Activity

The biological activity of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is primarily attributed to its interactions with various biological targets. Research indicates that this compound exhibits:

- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridine compounds can inhibit bacterial growth, suggesting a potential role in treating infections.

- Anticancer Properties : The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been tested against HeLa and A375 human tumor cell lines with promising results.

- Inhibition of Kinases : The compound shows inhibition of kinases such as VEGFR-2, which is implicated in angiogenesis and tumor progression, with an IC50 value reported at 1.46 µM .

Case Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Assays :

- Antimicrobial Testing :

- Mechanistic Studies :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-methyl-5-nitro-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-8-3-4(7(11)12)2-5(6(8)10)9(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJSGJKJMAIEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.